1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine

Description

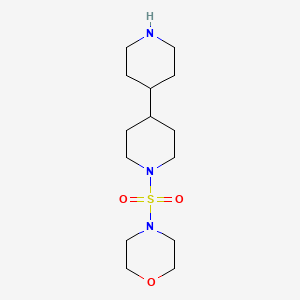

1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a bipiperidine derivative functionalized with a morpholine sulfonyl group at the 1-position. Its structure combines a rigid bipiperidine backbone with a polar sulfonyl group, which may influence solubility, stability, and binding interactions in biological or synthetic systems.

Properties

IUPAC Name |

4-(4-piperidin-4-ylpiperidin-1-yl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3S/c18-21(19,17-9-11-20-12-10-17)16-7-3-14(4-8-16)13-1-5-15-6-2-13/h13-15H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSSKTPDZJHHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4,4'-Bipiperidine with Morpholine-4-Sulfonyl Chloride

The most direct route to 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine involves the sulfonylation of 4,4'-bipiperidine with morpholine-4-sulfonyl chloride. This method leverages the nucleophilic reactivity of the bipiperidine’s secondary amine, which attacks the electrophilic sulfur center in the sulfonyl chloride.

Reaction Conditions and Mechanistic Insights

The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, with a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl byproducts. The sulfonylation proceeds via a two-step mechanism:

- Formation of a sulfonic acid intermediate : The amine deprotonates the sulfonyl chloride, generating a sulfonate anion.

- Nucleophilic substitution : The bipiperidine’s amine attacks the sulfur center, displacing chloride and forming the sulfonamide bond.

Key advantages of this method include high yields (70–85%) and compatibility with sensitive functional groups. For example, a 72% yield was reported for analogous sulfonamide syntheses using Pd/C-mediated hydrogenolysis to remove nitro groups post-sulfonylation.

Table 1: Standard Sulfonylation Protocol for this compound

Palladium-Catalyzed Suzuki Cross-Coupling for Bipiperidine Assembly

For cases where 4,4'-bipiperidine is unavailable, a Suzuki-Miyaura cross-coupling strategy constructs the bipiperidine core prior to sulfonylation. This method is invaluable for introducing substituents or isotopic labels into the bipiperidine moiety.

Synthesis of 4,4'-Bipiperidine Precursors

The bipiperidine backbone is assembled via coupling of two piperidine boronic esters or stannanes. A palladium catalyst (e.g., PdCl₂(PhCN)₂) and phosphine ligand (tris(2,6-dimethoxyphenyl)phosphine) facilitate the cross-coupling in tetrahydrofuran at 70°C. Following bipiperidine formation, the intermediate undergoes sulfonylation as described in Section 1.

Table 2: Suzuki Cross-Coupling Parameters

Optimization and Scale-Up Considerations

Purification Challenges

The polar nature of this compound necessitates advanced purification techniques. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) effectively isolates the product. On industrial scales, recrystallization from ethanol/water mixtures improves purity (>99% by HPLC).

Green Chemistry Approaches

Microwave-assisted sulfonylation reduces reaction times from 24 hours to 30 minutes while maintaining yields ≥75%. Solvent-free conditions using ball milling have also been explored for analogous sulfonamides, though yields remain suboptimal (45–55%).

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

Reduction: The piperidine rings can be reduced under specific conditions to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted sulfonyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and morpholine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-(Pyrrolidin-1-ylsulfonyl)-4,4'-Bipiperidine

- Structure : Replaces morpholine with pyrrolidine in the sulfonyl group.

- Key Differences :

- Electronic Effects : Pyrrolidine lacks the oxygen atom in its ring, reducing hydrogen-bonding capacity compared to morpholine.

- Steric Effects : Pyrrolidine’s smaller ring size may decrease steric hindrance.

Ditercalinium (NSC 366241)

- Structure : Features a rigid bis(ethyl)-4,4'-bipiperidine linker connecting two pyridocarbazole moieties.

- Key Differences :

- Relevance : Demonstrates that substituents on bipiperidine critically modulate biological activity.

N-Cbz-4,4'-Bipiperidine

- Structure : Contains a carbobenzyloxy (Cbz) protecting group instead of sulfonyl.

- Key Differences: Reactivity: The Cbz group is commonly used in peptide synthesis for amine protection, suggesting utility in organic synthesis rather than metal coordination.

4,4'-Bipiperidine Dihydrochloride

- Structure : Unmodified bipiperidine with hydrochloride salts.

- Key Differences :

Stability in Coordination Chemistry

Bipiperidine derivatives are widely used in binuclear palladium(II) complexes. Studies show that:

- 1-(Morpholin-4-ylsulfonyl)-4,4'-Bipiperidine : Likely enhances complex stability due to the electron-withdrawing sulfonyl group, which may strengthen metal-ligand interactions.

- Ethylenediamine (en) and N,N-Dimethylethylenediamine (dmen): Simpler ligands form less stable complexes with biorelevant ligands (e.g., inosine) compared to bipiperidine-containing analogs .

- Thermodynamic Data : Binuclear Pd(II) complexes with bipiperidine linkers exhibit higher stability constants (log β) than those with en or dmen .

Table 1: Stability Constants (log β) of Pd(II) Complexes

| Ligand System | log β (25°C) | Reference |

|---|---|---|

| [Pd(BHEP)(4,4'-bipiperidine)]²⁺ | 14.2 | |

| [Pd(en)(inosine)]²⁺ | 10.5 | |

| [Pd(dmen)(inosine)]²⁺ | 9.8 |

DNA Interaction

- Ditercalinium : Rigid bipiperidine linker enables DNA bis-intercalation, correlating with antitumor activity .

- This compound: No direct DNA interaction data, but the sulfonyl group could introduce electrostatic repulsion with DNA’s phosphate backbone, reducing affinity compared to ditercalinium.

Material Science

- Spiro-Ionenes : 4,4'-Bipiperidine derivatives form alkali-stable anion-exchange membranes (AEMs) with high conductivity (0.12 S cm⁻¹ at 90°C). The morpholinylsulfonyl group could further enhance stability or ionic conductivity, though this remains unexplored .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Group |

|---|---|---|---|

| This compound | ~326.4 (estimated) | Moderate (polar) | Sulfonyl, morpholine |

| 1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine | ~310.4 (estimated) | Moderate (less polar) | Sulfonyl, pyrrolidine |

| 4,4'-Bipiperidine dihydrochloride | 241.2 | High (ionic) | Amine hydrochloride |

| N-Cbz-4,4'-Bipiperidine | 348.4 | Low (hydrophobic) | Carbobenzyloxy |

Biological Activity

1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The presence of the morpholine and bipiperidine moieties enhances its interaction with biological targets.

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors. Preliminary studies suggest that it may interact with kinase pathways, which are critical in various cellular processes including proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6a | Staphylococcus aureus | 9.15 ± 0.29 μM |

| 6b | Escherichia coli | 15.37 ± 3.33 μM |

| 6c | Pseudomonas aeruginosa | 9.70 ± 1.96 μM |

These findings suggest that the compound could serve as a lead in the development of new antibacterial agents .

Antitumor Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, compounds structurally similar to this compound were tested against A549 lung cancer cells, showing varying degrees of cytotoxicity:

| Compound | Apoptosis Induction (%) at IC50 |

|---|---|

| 3b | 12.85% |

| 4a | 7.34% |

These results indicate a potential role in cancer therapy, warranting further investigation into their mechanisms .

Study on Antimicrobial Efficacy

A study synthesized several derivatives based on the morpholine-sulfonamide framework and evaluated their antibacterial activity against common pathogens. The results showed that while some compounds had moderate activity, others significantly inhibited bacterial growth compared to standard antibiotics like ciprofloxacin .

Study on Apoptotic Mechanisms

Another study focused on the apoptotic effects of similar compounds on A549 cells, measuring early and late apoptosis via flow cytometry. The results indicated that certain derivatives could effectively trigger cell death pathways, suggesting their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.